Pifexole

描述

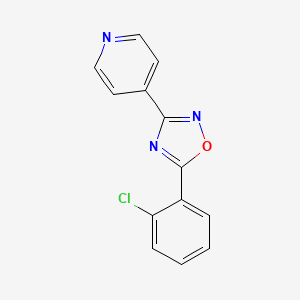

Pifexole is a chemical compound known for its muscle-relaxant properties. It is a derivative of 1,2,4-oxadiazole and has shown significant potency in animal studies, being seven times more effective than chlorzoxazone in inhibiting strychnine-induced convulsions in rats . The molecular formula of this compound is C13H8ClN3O, and it has a molecular weight of 257.68 g/mol .

准备方法

合成路线和反应条件: 匹非索可以通过涉及羧酸和腈的一锅法合成方法合成。 这种方法已被优化用于平行化学,从而可以有效地生产3,5-二取代的1,2,4-恶二唑 。 该反应通常涉及使用易于获得的试剂,并在温和条件下进行,以实现中等产率。

工业生产方法: 虽然匹非索的具体工业生产方法没有得到广泛的记录,但上面提到的单锅合成方法可以放大到工业应用中。 该方法的简单性和成本效益使其适合大规模生产。

化学反应分析

反应类型: 匹非索会发生各种化学反应,包括:

氧化: 匹非索可以在特定条件下被氧化以形成相应的氧化物。

还原: 还原反应可以将匹非索转化为其还原形式。

取代: 匹非索可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。

取代: 在适当的条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生氧化物,而还原可以产生匹非索的还原衍生物。

4. 科研应用

匹非索有几种科学研究应用,包括:

化学: 它被用作研究1,2,4-恶二唑衍生物及其化学性质的模型化合物。

生物学: 匹非索的肌肉松弛特性使其成为研究神经肌肉功能和相关疾病的宝贵工具。

医药: 虽然尚未获准用于人类,但匹非索的强效肌肉松弛作用具有潜在的治疗意义。

工业: 匹非索可用于开发新的肌肉松弛药物和其他药物应用。

科学研究应用

Pharmacological Applications

1.1. Neuroprotective Effects

Pifexole has been studied for its neuroprotective properties, especially in models of dopaminergic neuronal loss. Research indicates that it may be beneficial in treating neurodegenerative diseases, similar to its analog pramipexole. In a study involving a co-culture system of hepatocytes, lymphoma cells, and cardiomyocytes, this compound was shown to induce the expression of human constitutive androstane receptor (hCAR) target genes, which are crucial for enhancing the anticancer activity of chemotherapeutic agents while reducing cardiotoxicity associated with these treatments .

1.2. Treatment of Parkinson’s Disease

Although this compound is less commonly referenced than pramipexole, its applications in treating Parkinson's disease are noteworthy. Clinical trials have demonstrated that dopamine agonists like this compound can effectively manage symptoms of early Parkinson's disease by improving motor functions and daily living activities .

Oncology Applications

2.1. Antineoplastic Activity

This compound has shown promise in enhancing the antineoplastic effects of certain chemotherapy regimens, particularly in lymphomas. The activation of hCAR through this compound treatment has been linked to increased expression of cytochrome P450 2B6 (CYP2B6), which plays a role in drug metabolism and can enhance the effectiveness of chemotherapeutic agents like cyclophosphamide (CPA) while mitigating associated side effects such as cardiotoxicity .

Case Studies

3.1. Case Study on Drug-Induced Parkinsonism

A relevant case study highlighted the use of this compound in a patient with drug-induced parkinsonism who also suffered from bipolar disorder. The patient exhibited significant improvement in both parkinsonian symptoms and depressive episodes after being treated with this compound, suggesting its potential utility in complex psychiatric cases where traditional treatments may fail .

4.1. Summary of Clinical Findings Related to this compound

4.2. Comparison of this compound with Other Dopamine Agonists

| Compound | Indication | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Parkinson’s Disease | Moderate improvement | Nausea, insomnia |

| Pramipexole | Parkinson’s Disease | Significant improvement | Nausea, hallucinations |

| Ropinirole | Restless Legs Syndrome | Effective | Dizziness, fatigue |

作用机制

匹非索的确切作用机制尚未完全了解。 它被认为通过与神经肌肉系统中的特定分子靶标相互作用来发挥其肌肉松弛作用。 匹非索可能影响肌肉收缩和舒张的途径,从而导致在动物研究中观察到的效果 .

类似化合物:

氯唑沙宗: 一种与匹非索具有类似特征但效力较低的肌肉松弛剂。

甲卡巴醇: 另一种用于治疗肌肉痉挛的肌肉松弛剂。

环丙沙星: 一种常用的肌肉松弛剂,用于缓解肌肉疼痛和痉挛。

匹非索的独特之处: 匹非索因其与氯唑沙宗相比显著更高的效力而脱颖而出。 它作为1,2,4-恶二唑衍生物的独特化学结构也将其与其他肌肉松弛剂区分开来,使其成为进一步研究和开发的宝贵化合物 .

相似化合物的比较

Chlorzoxazone: A muscle relaxant with a similar profile to Pifexole but less potent.

Methocarbamol: Another muscle relaxant used to treat muscle spasms.

Cyclobenzaprine: A muscle relaxant commonly used to relieve muscle pain and spasms.

Uniqueness of this compound: this compound stands out due to its significantly higher potency compared to chlorzoxazone. Its unique chemical structure as a 1,2,4-oxadiazole derivative also differentiates it from other muscle relaxants, making it a valuable compound for further research and development .

生物活性

Pifexole, a compound structurally related to pramipexole, is primarily recognized for its role as a dopamine agonist. Its biological activity has garnered attention due to its potential applications in treating neurodegenerative disorders, particularly Parkinson's disease (PD). This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.

This compound acts primarily as a dopamine receptor agonist , specifically targeting D2-like receptors. This action is crucial in modulating dopaminergic signaling pathways that are often disrupted in PD. The compound exhibits several biological activities:

- Neuroprotective Effects : this compound has been shown to reduce oxidative stress and protect neuronal cells from apoptosis. This is particularly relevant in the context of PD, where oxidative stress contributes to neuronal degeneration.

- Antioxidant Properties : Similar to pramipexole, this compound may possess antioxidant capabilities that mitigate the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage .

- Reduction of Mitochondrial Dysfunction : this compound can inhibit mitochondrial transition pore opening, which is linked to programmed cell death pathways. This inhibition helps maintain mitochondrial integrity under stress conditions .

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental models and clinical observations.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Reduces ROS production and mitochondrial dysfunction | |

| Antioxidant Activity | Inhibits lipid peroxidation | |

| Dopamine Agonism | Stimulates D2-like receptors |

Case Study 1: Drug-Induced Parkinsonism

A recent case study documented the use of this compound in a patient with drug-induced parkinsonism complicated by bipolar disorder. The patient exhibited significant improvement in both parkinsonian and depressive symptoms after initiating treatment with this compound. This case underscores the potential utility of this compound beyond traditional PD treatments, particularly in patients with complex psychiatric histories .

Case Study 2: Long-Term Treatment Efficacy

Another study examined long-term outcomes in patients treated with this compound compared to standard therapies. Patients receiving this compound showed delayed onset of motor complications such as dyskinesias when compared to those on levodopa monotherapy. This suggests a favorable profile for this compound in managing PD symptoms while potentially modifying disease progression .

属性

IUPAC Name |

5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVGPSQAIBDQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045117 | |

| Record name | Pifexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27199-40-2 | |

| Record name | Pifexole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifexole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pifexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。